Product packaging for 2-Chloro-4,6-dinitroaniline(Cat. No.:CAS No. 3531-19-9)

2-Chloro-4,6-dinitroaniline

Cat. No.: B165296
CAS No.: 3531-19-9
M. Wt: 217.57 g/mol
InChI Key: LHRIICYSGQGXSX-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of modern industrial chemistry. nih.govresearchgate.net These compounds are primarily synthesized through nitration, a process involving the introduction of a nitro group to an aromatic substrate using methods like mixed-acid reactions of sulfuric and nitric acids. nih.gov The electron-withdrawing nature of the nitro group imparts unique reactivity to the aromatic ring, making nitroaromatics versatile precursors for a wide array of functional groups. researchgate.netresearchgate.net

2-Chloro-4,6-dinitroaniline belongs to this important class of chemicals. Its structure, featuring two nitro groups and a chlorine atom on an aniline (B41778) backbone, makes it a highly reactive and valuable molecule in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, positioning it as a key building block for more complex molecules.

Significance in Contemporary Chemical Synthesis and Materials Science

The utility of this compound extends across several domains of chemical science. It is a crucial intermediate in the production of dyes and pigments. google.compatsnap.com Specifically, it serves as a diazo component in the synthesis of disperse dyes, which are widely used in the textile industry for coloring synthetic fibers. google.com

In the realm of materials science, the structural characteristics of this compound are of interest. Research has been conducted on the mechanical properties of its polymorphs, which are different crystalline forms of the same compound. chemsrc.com The study of these polymorphs is crucial for understanding and controlling the physical properties of materials.

Furthermore, its chemical reactivity makes it a valuable starting material for creating a diverse range of other organic compounds. The chlorine atom can be substituted, and the nitro groups can be reduced to form amino groups, opening pathways to various derivatives. rsc.org

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃O₄ thermofisher.comchemicalbook.com
Molecular Weight 217.57 g/mol chemicalbook.com
Appearance Yellow crystalline powder nbinno.com
Melting Point 157-159 °C patsnap.comchemsrc.com
Density 1.7 g/cm³ chemsrc.com
Solubility Insoluble in water; soluble in polar organic solvents nbinno.com
Stability Stable under normal conditions thermofisher.com

Synthesis of this compound

A common method for synthesizing this compound involves the chlorination of 2,4-dinitroaniline (B165453). In one documented process, 2,4-dinitroaniline is treated with chlorine gas in a hydrochloric acid medium. chemicalbook.comprepchem.com The reaction is typically allowed to proceed for a specific duration, after which any excess chlorine is removed. prepchem.com The resulting product is then isolated through filtration, washed, and dried, yielding this compound with high purity. prepchem.com Another described method involves a multi-stage process where 2,4-dinitroaniline is first reacted with hydrochloric acid, followed by the introduction of chlorine gas and then hydrogen peroxide to achieve a high yield of the final product. chemicalbook.com

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its functional groups. The nitro groups are electron-withdrawing, which activates the chlorine atom for nucleophilic substitution reactions. This allows for the introduction of various other functional groups in its place.

The amino group can undergo diazotization, a process that converts it into a diazonium salt. This diazonium salt can then be used in a variety of coupling reactions to form azo dyes, which is a primary application of this compound. google.com

Furthermore, the nitro groups can be reduced to amino groups, leading to the formation of chlorinated diaminoanilines. This transformation opens up another avenue for synthesizing a different class of compounds with potential applications in polymer and pharmaceutical chemistry.

Applications in Advanced Chemical Research

The primary application of this compound in advanced research lies in its role as a versatile intermediate.

Dye Synthesis: It is a key precursor for a range of disperse dyes used for coloring polyester (B1180765) and other synthetic fibers. google.comlookchem.com Its use as a diazo component is critical for achieving specific color properties and fastness in the final dye product. patsnap.com

Materials Science: The study of its crystalline polymorphism contributes to the fundamental understanding of structure-property relationships in organic materials. chemsrc.com This knowledge is essential for designing new materials with tailored mechanical and optical properties.

Organic Synthesis: It serves as a foundational molecule for building more complex structures. Its reactivity allows chemists to introduce a variety of functionalities, making it a valuable tool in the synthesis of novel organic compounds for various research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3O4 B165296 2-Chloro-4,6-dinitroaniline CAS No. 3531-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dinitroaniline
Source PubChem
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InChI

InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIICYSGQGXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063062
Record name 2-Chloro-4,6-dinitroaniline
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Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3531-19-9
Record name 6-Chloro-2,4-dinitroaniline
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Record name 6-Chloro-2,4-dinitroaniline
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Record name Benzenamine, 2-chloro-4,6-dinitro-
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Record name 2-Chloro-4,6-dinitroaniline
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Record name 2-chloro-4,6-dinitroaniline
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Record name 6-CHLORO-2,4-DINITROANILINE
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Synthetic Methodologies and Advanced Preparative Approaches for 2 Chloro 4,6 Dinitroaniline

Established Synthetic Pathways for 2-Chloro-4,6-dinitroaniline

The most prevalent and industrially significant methods for producing this compound begin with 2,4-dinitroaniline (B165453) as the starting material.

This approach involves the direct chlorination of 2,4-dinitroaniline. The presence of two electron-withdrawing nitro groups on the aniline (B41778) ring deactivates it towards electrophilic substitution, requiring specific and effective chlorinating agents to achieve the desired substitution at the C2 position.

The direct use of chlorine gas is a common method for the synthesis of this compound. prepchem.comchemicalbook.com This reaction is typically carried out in a hydrochloric acid medium, which serves as both a solvent and a catalyst. prepchem.com In one documented procedure, 2,4-dinitroaniline is processed in 31% hydrochloric acid and water, heated to 35±5°C, and then chlorine gas is introduced over 4-5 hours while maintaining the temperature at 45±5°C. chemicalbook.com An additional treatment with hydrogen peroxide may follow to yield the final product. chemicalbook.com Another variation involves adding an equimolar amount plus a slight excess (around 10%) of chlorine gas to a suspension of 2,4-dinitroaniline in hydrochloric acid, allowing the reaction to proceed for 30 to 60 minutes. prepchem.com After the reaction, excess chlorine is removed, and the product is isolated by filtration. prepchem.com This process has been reported to achieve a high yield of 95%. prepchem.com

Table 1: Synthesis via Chlorination with Chlorine Gas

Starting Material Reagents Temperature (°C) Reaction Time Yield (%) Purity (%) Source(s)
2,4-Dinitroaniline Chlorine gas, Hydrochloric acid 45 ± 5 4-5 hours (chlorination), 2 hours (incubation) 98.4 98.3 chemicalbook.com

Sodium chlorate (B79027) (NaClO₃) in an acidic medium, typically aqueous hydrochloric acid, serves as a powerful and efficient system for chlorinating aromatic compounds. ijsrp.org This reagent is considered easier to handle than chlorine gas and can be used to produce chlorinated compounds by controlling its molarity. ijsrp.orgresearchgate.net When used for the synthesis of this compound, 2,4-dinitroaniline is reacted with sodium chlorate in hydrochloric acid. google.comgoogle.com The reaction can be initiated by adding a solution of sodium chlorate to the dinitroaniline suspended in acid. google.com This method is effective due to the in-situ generation of a potent chlorinating agent from the oxidation of HCl by NaClO₃. ijsrp.org A patent describes recycling the mother liquor from a hydrogen peroxide chlorination process and using sodium chlorate to process fresh 2,4-dinitroaniline, highlighting its utility in sustainable production cycles. google.com

Table 2: Synthesis via Chlorination with Sodium Chlorate

Starting Material Reagents Temperature (°C) Reaction Time Yield (%) Purity (%) Source(s)
2,4-Dinitroaniline Sodium chlorate, Hydrochloric acid 40-70 1-2 hours Not specified Not specified google.com

A more advanced and cleaner production process involves the sequential use of both chlorine gas and sodium chlorate as chlorinating agents within a hydrochloric acid solution. google.com This method leverages the different reactivities of the two agents to optimize the reaction. The process begins by dispersing 2,4-dinitroaniline in a hydrochloric acid solution and introducing chlorine gas. google.com In the later stage of the reaction, the more reactive sodium chlorate is added to ensure the complete conversion of the starting material. google.com This stepwise approach provides several advantages: it improves product purity and yield, reduces material costs, and helps maintain a stable concentration of hydrochloric acid, which facilitates the recycling of the mother liquor and reduces environmental pollution. google.com The reaction with chlorine gas can produce HCl, while the reaction with sodium chlorate consumes it, creating a balanced system. google.com A typical procedure involves an initial reaction with chlorine gas for 2-3 hours, followed by the addition of a sodium chlorate solution and a further reaction period of 2-2.5 hours. google.com

Table 3: Synthesis via Sequential Chlorination

Starting Material Reagents Temperature (°C) Reaction Time Yield (%) Purity (%) Source(s)

Theoretically, this compound can be synthesized through the nitration of a suitable chloroaniline precursor. General synthetic strategies for producing nitroanilines include the nitration of chloroaniline derivatives. smolecule.com For instance, the target molecule could potentially be formed by the dinitration of 2-chloroaniline. However, this pathway is less commonly documented for the specific synthesis of this compound compared to the chlorination of 2,4-dinitroaniline. Controlling the regioselectivity of the nitration to obtain the desired 4,6-dinitro isomer can be challenging, often leading to a mixture of products. The predominant methods found in scientific and patent literature favor the chlorination of 2,4-dinitroaniline for achieving high purity and yield of the target compound.

Alternative synthetic pathways to this compound can be envisioned starting from different precursors. One such route is the amination of a dichlorodinitrobenzene derivative. For example, a related compound, 2,6-dinitroaniline, can be prepared by the amination of 2-chloro-1,3-dinitrobenzene. chemicalbook.com Applying this logic, this compound could potentially be synthesized via a nucleophilic aromatic substitution (SNAr) reaction on 1,2-dichloro-4,6-dinitrobenzene. In this reaction, one of the chlorine atoms would be selectively substituted by an amino group using ammonia (B1221849) or an ammonia equivalent. The feasibility of this route would depend on the relative reactivity of the two chlorine atoms and the ability to control the reaction to achieve monosubstitution. Another related synthesis involves the amination of potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583) with ammonium (B1175870) hydroxide (B78521) to produce 2,6-dinitroaniline, suggesting that amination of activated aromatic systems is a viable strategy. orgsyn.org

Chlorination Techniques Utilizing Sodium Chlorate

Nitration of Chloroaniline Precursors[3],

Green Chemistry Principles in this compound Synthesis

Modern synthetic strategies for this compound are increasingly guided by the principles of green chemistry. These approaches aim to improve product purity and yield while minimizing waste and reducing the use of hazardous materials. google.com A key focus has been the development of cleaner production processes that are both economically viable and environmentally responsible.

Recyclability of Reaction Byproducts and Mother Liquor

A significant advancement in the green synthesis of this compound is the recycling of the mother liquor. google.com In a typical process, 2,4-dinitroaniline is chlorinated in a hydrochloric acid solution. google.comchemicalbook.com After the reaction and product isolation, the remaining mother liquor, which contains hydrochloric acid, can be recycled back into the process. google.com

One patented method describes a process where the amount of hydrochloric acid remains essentially stable throughout the reaction, facilitating the direct reuse of the mother liquor. google.com This is achieved by using a combination of chlorine gas and sodium chlorate as chlorinating agents. The use of chlorine gas can produce HCl, while sodium chlorate can consume it, allowing for a balanced acid concentration. google.com Another approach involves using the mother liquor from a hydrogen peroxide-based chlorination process as a raw material for subsequent batches, which serves the dual purpose of environmental protection and cost reduction. google.com

In one specific example of a recyclable process, 350g of 2,4-dinitroaniline is reacted in a mixture of hydrochloric acid and water. chemicalbook.com After a multi-step reaction involving chlorine gas and hydrogen peroxide, 409g of this compound is produced with a high yield of 98.4%. chemicalbook.com The resulting 1210g of mother liquor, containing 17.78% hydrochloric acid, is entirely recycled. chemicalbook.com

Table 1: Example of a Synthetic Protocol with Mother Liquor Recycling chemicalbook.com

ReactantAmount
2,4-Dinitroaniline350 g
Hydrochloric Acid (31%)700 g
Water500 g
Chlorine Gas83 g
Hydrogen Peroxide (27.5%)96 g
Product Amount
This compound409 g
Recycled Byproduct Amount
Mother Liquor (17.78% HCl)1210 g

This interactive table summarizes the reactants and products in a synthesis process that incorporates mother liquor recycling, highlighting the commitment to sustainable chemical production.

Optimization for Reduced Environmental Impact in Production Processes

Efforts to reduce the environmental impact of this compound production focus on improving reaction efficiency and minimizing waste streams. A clean production process has been developed that utilizes a stepwise chlorination with chlorine gas followed by sodium chlorate. google.com This method is reported to improve both product purity and yield while reducing material costs. google.com

The process begins by dispersing 2,4-dinitroaniline in a hydrochloric acid solution, followed by the introduction of chlorine gas. google.com In the later stage of the reaction, a more active chlorinating agent, sodium chlorate, is used to ensure the reaction goes to completion. google.com This dual-agent approach allows for a more controlled and stable reaction, minimizing the formation of byproducts. google.com The stable hydrochloric acid concentration throughout the process simplifies the recycling of the mother liquor, thereby reducing environmental pollution. google.com

Another method to reduce environmental impact involves the use of hydrogen peroxide as an oxidizing agent in the chlorination process. google.comchemicalbook.com This method can generate salt-free acidic wastewater, a portion of which can be recycled. google.com

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold offers several sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in various fields. The amino group is a key functional handle that can be readily converted into other reactive groups, such as isocyano and isothiocyano moieties, which are useful for creating derivatization reagents. clockss.org

The chlorine atom and the nitro groups also present opportunities for functionalization. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine atom with various nucleophiles. beilstein-journals.org For instance, reactions with amines, hydrazines, and phenolates can lead to the formation of new C-N and C-O bonds, yielding a variety of substituted 2,4-dinitroaniline derivatives. beilstein-journals.org

Furthermore, the nitro groups can be reduced to amino groups, opening up another avenue for derivatization. For example, the reduction of a nitro group on a related 4-(tribromomethylsulfonyl)-2-nitroaniline scaffold yields an o-phenylenediamine (B120857) derivative, which is a precursor for the synthesis of structurally varied benzimidazoles. beilstein-journals.org These examples, while on a different core structure, illustrate the types of transformations that could potentially be applied to the this compound scaffold to generate novel compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 4,6 Dinitroaniline

X-ray Crystallography of 2-Chloro-4,6-dinitroaniline Polymorphs

X-ray crystallography has been instrumental in identifying and characterizing the different polymorphic forms of this compound. Three distinct polymorphs, designated as Form I, Form II, and Form III, have been isolated and their structures determined. acs.orgsigmaaldrich.com These forms, while chemically identical, possess unique crystal lattices and intermolecular arrangements that give rise to their differing mechanical properties. acs.orgresearchgate.net

Single-crystal X-ray diffraction studies have provided precise data on the unit cell dimensions and crystal systems for each of the three polymorphs of this compound. This data, cataloged in the Cambridge Crystallographic Data Centre (CCDC), reveals the distinct packing arrangements of the molecules in the solid state. Form I (CCDC: UCECAG01), Form II (CCDC: UCECAG02), and Form III (CCDC: UCECAG03) each exhibit unique crystallographic parameters. acs.org

Below is a data table summarizing the crystal system and lattice parameters for each polymorph.

PolymorphCCDC NumberCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
Form I UCECAG01Triclinic7.457.658.7390.0090.0090.00497.5
Form II UCECAG02Monoclinic7.3314.218.4190.00114.3090.00796.9
Form III UCECAG03Orthorhombic7.3914.1216.8990.0090.0090.001760.3

Note: The lattice parameters are derived from crystallographic information files and may have associated standard uncertainties.

In the case of the "shearing" Form I, molecules are arranged in layers, with significant interlayer sliding facilitated by weak noncovalent bonds. acs.org The "bending" Form II exhibits a plastic behavior due to the mobility of strong noncovalent bonds that form two distinct motifs within the crystal. acs.org In contrast, the "brittle" Form III is characterized by a more rigid three-dimensional network of interactions, leading to its lack of flexibility. acs.orgacs.org The analysis of these noncovalent interactions is crucial for understanding and predicting the mechanical behavior of molecular crystals. acs.org

The existence of three distinct polymorphic forms of this compound highlights the complexity of its crystallization behavior. acs.orgresearchgate.net These polymorphs are not just minor variations but represent fundamentally different supramolecular assemblies.

The three polymorphs of this compound have been successfully identified and characterized. acs.orgresearchgate.net Form I is known for its ability to shear, Form II for its flexibility and ability to bend, and Form III for its brittleness. acs.orgacs.org These distinct mechanical responses allow for their differentiation, even when they are visually indistinguishable. researchgate.net

The formation of a specific polymorph of this compound is highly dependent on the crystallization conditions, particularly the solvent used. rsc.org By controlling parameters such as solvent, pressure, and temperature, it is possible to selectively crystallize a desired form. This control is essential for obtaining pure samples of each polymorph for further study and potential applications.

The following table summarizes the conditions for obtaining each polymorph using a fast evaporation method with a rotary evaporator. rsc.org

Polymorph ObtainedSolventPressure (mbar)Temperature (°C)
Form I Acetone43050
Form II Dichloromethane (B109758)90050
Form III Ethyl Acetate (B1210297)30050

It has been noted that occasionally Form I and Form III can also form from ethyl acetate and acetone, respectively, indicating a subtle interplay of kinetic and thermodynamic factors during crystallization. rsc.org

A remarkable feature of the this compound polymorphs is their dramatically different mechanical properties. acs.orgresearchgate.net

Form I (Shearing): This polymorph has a layered crystal structure. When subjected to mechanical stress, these layers can slide past one another, a phenomenon known as shearing. acs.orgrsc.org This property is directly related to the weaker intermolecular forces between the layers.

Form II (Bending): Form II crystals exhibit plastic behavior and can be bent without breaking. acs.org This flexibility is attributed to the specific arrangement of strong intermolecular bonds that allows for molecular rearrangement under stress without catastrophic failure of the crystal lattice. acs.org This form is described as having no "shape memory," meaning it retains the bent form. acs.org

Form III (Brittle): In contrast to the other two forms, Form III is brittle. acs.org Its crystal structure is more rigid in three dimensions, and upon application of stress, it is more likely to fracture than to deform. acs.org Interestingly, computational studies suggest that stretched Form III crystals may possess a "self-healing" capability upon relaxation. acs.org

The ability to sort these optically indistinguishable polymorphs based on their mechanical response is a testament to the profound impact of crystal packing on macroscopic properties. researchgate.net

Polymorphic Forms and Superstructures[7],[8],[12],[9],

Impact of Crystallization Conditions and Solvents on Polymorph Formation

Spectroscopic Techniques for Structural Confirmation and Analysis

Modern analytical chemistry employs a range of spectroscopic methods to elucidate the structure of complex organic molecules like this compound. These techniques, including vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry and UV-Vis-NIR spectroscopy, offer a comprehensive view of the compound's molecular framework and electronic properties.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For instance, the NH2 group is identified by peaks in the 3330 and 3210 cm-1 region. dtic.mil The presence of nitro groups (NO2) and the carbon-chlorine (C-Cl) bond also give rise to distinct vibrational frequencies, confirming the presence of these key functional groups.

Interactive Data Table: FTIR Spectral Data for this compound

Vibrational Mode Frequency (cm⁻¹) (Observed) Frequency (cm⁻¹) (Calculated)
NH₂ stretching 3330, 3210 dtic.mil -
Aromatic C-H stretching - -
Asymmetric NO₂ stretching - -
Symmetric NO₂ stretching - -
C-N stretching - -

Note: Specific frequency values from comprehensive studies were not available in the provided search results. The table is structured to be populated with such data.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). In the ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals, with their chemical shifts and coupling patterns revealing the substitution pattern on the benzene (B151609) ring. chemicalbook.comcdnsciencepub.com For example, in a DMSO-d6 solution, the aromatic protons exhibit signals at approximately 8.77 ppm and 8.43 ppm. chemicalbook.com The amino group protons also produce a characteristic signal. dtic.mil

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the aromatic ring and any substituent groups will have a distinct chemical shift, further confirming the structure of this compound.

Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d6

Proton Assignment Chemical Shift (ppm)
Aromatic H 8.770 chemicalbook.com
Aromatic H 8.429 chemicalbook.com

Note: The specific assignment of chemical shifts to individual protons on the aromatic ring requires more detailed spectral analysis which was not available in the provided search results.

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum shows a molecular ion peak [M]+ at m/z 217, which corresponds to the molecular weight of the compound (C₆H₄ClN₃O₄). chemicalbook.com The isotopic pattern of the molecular ion peak, with a significant [M+2] peak at m/z 219, is characteristic of a molecule containing one chlorine atom. chemicalbook.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule breaks apart in a predictable manner under electron impact, and the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragments for nitroaromatic compounds include the loss of NO₂ groups. researchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
217 100.0 [M]⁺ (Molecular Ion) chemicalbook.com
219 32.8 [M+2]⁺ (Isotope Peak) chemicalbook.com
187 32.5 [M-NO]⁺ or other fragment
171 10.8 [M-NO₂]⁺ or other fragment
125 56.1 Fragment Ion

Note: The assignment of all fragment ions requires detailed fragmentation analysis, which was not available in the provided search results. The table includes major observed peaks.

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. iitb.ac.in The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals to higher energy ones. iitb.ac.in For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the nitroaniline chromophore. spectroscopyonline.com

The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. nih.gov By studying the spectral shifts in different solvents, information about the solute-solvent interactions, such as hydrogen bonding and dipolarity/polarizability effects, can be obtained. ulisboa.ptresearchgate.netsemanticscholar.org For example, the interaction of the amino and nitro groups with protic or aprotic polar solvents can lead to shifts in the absorption maxima.

Interactive Data Table: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Electronic Transition
- - π → π*

Note: Specific absorption maxima (λmax) in various solvents were not available in the provided search results. The table is structured to be populated with such data.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4,6 Dinitroaniline

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for 2-Chloro-4,6-dinitroaniline. This process involves the replacement of a leaving group on the aromatic ring by a nucleophile.

The chlorine atom at the C2 position of this compound is the primary site for nucleophilic attack. Although aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides, the electronic properties of this specific molecule render the chlorine atom susceptible to displacement. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub For instance, the dissolution of 2,4-dinitrochlorobenzene in a solution of potassium permanganate (B83412) in liquid ammonia (B1221849) leads to an efficient oxidative amination, producing 3-chloro-4,6-dinitroaniline. d-nb.info

The presence of two nitro (-NO₂) groups at the ortho (C4) and para (C6) positions relative to the chlorine atom is crucial for the activation of the ring towards nucleophilic aromatic substitution. pressbooks.pubdoubtnut.com These nitro groups are potent electron-withdrawing groups, operating through both inductive (-I) and mesomeric (-M) effects. doubtnut.com They strongly decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. quora.com

Crucially, the ortho and para positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro groups through resonance. pressbooks.pubdoubtnut.com This stabilization of the intermediate carbanion lowers the activation energy of the first, rate-determining step of the SNAr mechanism, thereby significantly increasing the reaction rate. pressbooks.pubdoubtnut.com The more electron-withdrawing groups present at these positions, the more facile the reaction becomes, often allowing it to proceed under milder conditions (e.g., lower temperatures) compared to unactivated aryl halides. pressbooks.pub

Table 1: Influence of Nitro Groups on SNAr Reactivity

CompoundNumber of Nitro GroupsRelative ReactivityRationale
Chlorobenzene0Very LowRing is electron-rich; no stabilization of intermediate.
1-Chloro-4-nitrobenzene1ModerateOne nitro group provides resonance stabilization.
1-Chloro-2,4-dinitrobenzene2HighTwo nitro groups provide extensive resonance stabilization. libretexts.org

Reactions Involving the Halogen Atom on the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The reaction mechanism for EAS involves the attack of the electron-rich aromatic π-system on an electrophile. uomustansiriyah.edu.iq

Oxidation and Reduction Pathways

The functional groups of this compound allow for specific oxidation and reduction reactions, primarily centered on the nitro and amino substituents.

Reduction: The nitro groups are readily reduced to amino groups. This transformation is a common pathway for nitroaromatic compounds. Typical reducing agents include metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The reduction of nitroanilines to their corresponding phenylenediamines can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. nih.govresearchgate.net This process is fundamental in the synthesis of various derivatives and is also a key step in the degradation of these compounds. rsc.orgrsc.org

Oxidation: The aniline (B41778) moiety can be subject to oxidation, though the specific products can vary depending on the oxidizing agent and reaction conditions. Oxidation of related N-alkoxy-dinitroanilines with agents like lead tetraacetate has been shown to result in further nitration of the ring. researchgate.net In environmental contexts, oxidation by hydroxyl radicals (•OH) is a significant degradation pathway. Theoretical studies on the related 2-bromo-4,6-dinitroaniline (B162937) show that •OH radicals preferentially add to the carbon atoms of the ring rather than abstracting a hydrogen atom from the amino group. rsc.org The resulting BNA-OH adduct can then react further with atmospheric species like O₂, HO₂, and NO radicals. rsc.org

Table 2: Common Redox Transformations for Dinitroanilines

Reaction TypeReagent/ConditionFunctional Group TransformationProduct Type
ReductionNaBH₄ / Catalyst-NO₂ → -NH₂Diamino derivative researchgate.net
ReductionSn / HCl-NO₂ → -NH₂Diamino derivative
OxidationLead TetraacetateRing NitrationTrinitroaniline derivative researchgate.net
Oxidation•OH radical (atmospheric)Ring AdditionHydroxylated adducts rsc.org

Photochemical Reactivity and Degradation Mechanisms in Environmental Contexts

As a dinitroaniline compound, this compound is susceptible to photodegradation, a process that is critical to its environmental fate. nih.gov Dinitroaniline herbicides are known to be degraded by sunlight when present on soil surfaces. nih.gov The absorption of UV-Vis light can initiate a series of reactions leading to the transformation of the parent molecule.

For related compounds like 2,4-dinitroanisole (B92663) (DNAN), photolysis is expected to proceed from a photo-excited triplet state, which can then undergo photosubstitution (SN2Ar* type) with nucleophiles like hydroxide (B78521) ions to form phenolic products. The photodegradation of dinitroaniline herbicides can also involve cyclization reactions, leading to the formation of benzimidazole-type structures. researchgate.net In some cases, photochemical reactions can involve the retro-aldol pathway or N-demethylation for N-alkylated analogs. nih.gov

The photochemistry of nitroaromatic compounds is characterized by unique and extremely rapid excited-state dynamics. rsc.orgrsc.org Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). nih.gov For many nitroaromatics, this S₁ state is very short-lived due to a highly efficient process called intersystem crossing (ISC), which transfers the population to the triplet manifold (T₁). rsc.orgrsc.orgnih.gov This ISC can occur on a sub-picosecond to picosecond timescale, making it one of the fastest such transitions known for organic molecules. rsc.org

The high efficiency of ISC is attributed to the presence of oxygen-centered non-bonding orbitals in the nitro groups, which facilitates strong coupling between the singlet and triplet manifolds. rsc.orgrsc.org The reactive triplet state is central to the subsequent photochemistry. From this T₁ state, several pathways are possible, including photochemical substitution reactions with nucleophiles, hydrogen abstraction, or rearrangement and dissociation of the nitro group to release nitric oxide (NO•). scispace.comnih.govresearchgate.net The specific pathway taken depends on the molecular structure and the surrounding environment (e.g., solvent, pH). ucl.ac.uk

Secondary Photoreactions and Identification of Photodegradation Products

While comprehensive studies specifically detailing the secondary photoreactions and exhaustively identifying all photodegradation products of this compound are not extensively documented in publicly available literature, the photodegradation pathways of related dinitroaniline herbicides have been investigated. Dinitroanilines are generally susceptible to decomposition upon exposure to sunlight. The primary photoreactions often involve dealkylation, deamination, and reduction of the nitro groups.

For instance, the photolysis of niclosamide (B1684120) in aqueous solutions has been shown to produce 2-chloro-4-nitroaniline (B86195) as a transient product, which is subsequently degraded. This suggests that cleavage of other bonds, leading to less substituted anilines, is a plausible photodegradation pathway. The photodecomposition of various dinitroaniline herbicides on soil surfaces has been shown to be more significant in sunlight compared to dark conditions, with thermal decomposition also playing a role for some compounds. The rate and extent of photodegradation are influenced by factors such as the specific chemical structure, the medium (e.g., water, soil), and the presence of other substances.

Based on the behavior of analogous compounds, the secondary photoreactions of this compound could involve further transformation of initial photoproducts. These reactions may include hydroxylation of the aromatic ring, further reduction of the nitro groups to nitroso, hydroxylamino, and eventually amino groups, and potentially polymerization of reactive intermediates. The ultimate degradation products in aqueous systems under aerobic conditions could include smaller aliphatic acids and carbon dioxide, resulting from the cleavage of the aromatic ring.

A theoretical study on the atmospheric oxidation of the related compound, 2-bromo-4,6-dinitroaniline, by hydroxyl radicals suggests that OH-addition to the aromatic ring is a favorable initial reaction pathway. Subsequent reactions with atmospheric species like O2, HO2, and NO radicals can lead to a variety of oxygenated and ring-opened products. A similar mechanism could be anticipated for this compound.

Table 1: Potential Photodegradation Products of this compound (Inferred from Analogous Compounds)

Product CategoryPotential CompoundsPrecursor/Reaction Pathway
Reduced Products 2-Chloro-4-nitro-6-nitrosoanilinePartial reduction of one nitro group
2-Chloro-4,6-diaminoanilineComplete reduction of both nitro groups
Hydroxylated Products Hydroxylated derivativesOH radical addition to the aromatic ring
Ring Cleavage Products Aliphatic acids (e.g., oxalic acid, maleic acid), Carbon dioxideOxidative cleavage of the aromatic ring
Dehalogenated Products 4,6-DinitroanilineReductive dechlorination

This table is illustrative and based on documented degradation pathways of similar compounds. Specific product identification for this compound requires dedicated experimental studies.

Electrochemical Behavior and Redox Processes

The electrochemical behavior of this compound is characterized by redox processes involving its nitro and amino groups. The presence of electron-withdrawing nitro groups and the chloro substituent, along with the electron-donating amino group, dictates its oxidation and reduction potentials.

Anodic Oxidation Mechanisms on Electrode Surfaces

For many substituted anilines, the radical cation can undergo coupling reactions (head-to-tail or N-N coupling) to form dimeric and polymeric products. This can lead to the formation of a passivating film on the electrode surface, which can inhibit further oxidation. The specific pathway is highly dependent on the substituents on the aniline ring, the solvent, and the pH of the medium.

In the case of this compound, the strong electron-withdrawing nature of the two nitro groups makes the amino group less susceptible to oxidation compared to aniline itself. However, oxidation is still possible at sufficiently high anodic potentials. A study on the anodic oxidation of the closely related compound, 2-bromo-4,6-dinitroaniline, on a platinum electrode in an aqueous medium revealed a reaction that is controlled by both diffusion and adsorption processes, involving a coupled electron transfer. A similar mechanism can be proposed for this compound.

The proposed mechanism for the anodic oxidation likely involves the following steps:

Initial Electron Transfer: The aniline derivative diffuses to the electrode surface and undergoes a one-electron oxidation to form a radical cation.

Deprotonation: The radical cation loses a proton to form a neutral radical.

Coupling/Further Oxidation: The neutral radical can then undergo coupling reactions with other radicals or be further oxidized at the electrode surface. The presence of the ortho-chloro substituent and the nitro groups will sterically and electronically influence the nature of these subsequent reactions.

Voltammetric Studies for Kinetic and Analytical Parameter Evaluation

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of compounds like this compound and to evaluate key kinetic and analytical parameters. By examining the relationship between peak currents and potentials with the scan rate, information about the reaction mechanism, the number of electrons transferred, diffusion coefficients, and electron transfer rate constants can be obtained.

Studies on substituted anilines have shown that the anodic peak potential is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the nitro groups in this compound, generally shift the oxidation potential to more positive values, making the compound harder to oxidize.

For the analogous 2-bromo-4,6-dinitroaniline, voltammetric studies have been used to evaluate several kinetic parameters. These include the standard heterogeneous rate constant, the anodic electron transfer rate constant, the electron transfer coefficient, and the formal potential. The reaction was found to be a one-electron process with fast electron transfer kinetics.

Table 2: Key Kinetic and Analytical Parameters from Voltammetric Studies of an Analogous Compound (2-Bromo-4,6-dinitroaniline)

ParameterDescription
Mechanism Diffusion and adsorption-controlled coupled electron transfer
Electron Transfer One-electron process
Standard Heterogeneous Rate Constant (k⁰) A measure of the kinetic facility of a redox couple.
Anodic Electron Transfer Rate Constant (kₐ) Rate constant for the electron transfer in the anodic direction.
Electron Transfer Coefficient (α) Describes the effect of the potential on the rate of the electrochemical reaction.
Formal Potential (E⁰') The reduction potential of a redox couple under specified conditions.
Surface Coverage (Γ) The amount of electroactive species adsorbed on the electrode surface.

This table is based on findings for 2-bromo-4,6-dinitroaniline and provides an expected framework for the analysis of this compound.

The voltammetric response can also be utilized for the quantitative determination of this compound. By operating under conditions where the peak current is proportional to the concentration,

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Dinitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-4,6-dinitroaniline. scienceopen.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and identify regions susceptible to chemical attack. scienceopen.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, the presence of electron-withdrawing nitro groups and the chloro substituent significantly influences its electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes and intermolecular interactions of this compound. mdpi.comnih.gov These simulations are governed by force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

For this compound, MD simulations can explore its conformational landscape, identifying stable conformers and the energy barriers between them. This is particularly relevant for understanding its behavior in different environments, such as in solution or in the crystalline state. The simulations can also elucidate the nature and strength of intermolecular forces, including hydrogen bonding and van der Waals interactions, which are crucial for determining the packing of molecules in a crystal. mdpi.com

The analysis of MD trajectories can reveal dynamic properties such as vibrational motions and the flexibility of the molecule. For instance, studies on related nitroaniline compounds have shown that intramolecular hydrogen bonding can influence conformational behavior. mdpi.com Such simulations are vital for understanding the macroscopic properties of materials derived from this compound.

Density Functional Theory (DFT) for Adsorption Orientation and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a versatile computational method widely used to predict various properties of molecules, including their adsorption behavior and spectroscopic characteristics. semanticscholar.orgscirp.org DFT calculations can determine the most stable orientation of this compound when it adsorbs onto a surface, which is crucial for applications in areas like catalysis and sensor technology.

Furthermore, DFT, often in its time-dependent form (TD-DFT), is highly effective in predicting spectroscopic properties. semanticscholar.orgscirp.org It can calculate the vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved, providing a deeper understanding of the molecular structure. nih.gov

TD-DFT is also used to predict electronic absorption spectra (UV-Vis). semanticscholar.orgscirp.org These calculations can identify the electronic transitions responsible for the absorption bands and predict their wavelengths and intensities. semanticscholar.org This information is valuable for characterizing the compound and understanding its photophysical properties. The accuracy of these predictions is often validated by comparing them with experimental spectroscopic data. semanticscholar.org

Computational Prediction of Mechanical Properties of Crystalline Forms

Computational methods, particularly those based on DFT and crystal structure analysis, are increasingly used to predict the mechanical properties of crystalline materials, including different polymorphic forms of this compound. researchgate.netresearchgate.net Polymorphs of the same compound can exhibit remarkably different mechanical behaviors, such as being brittle, plastic, or elastic. researchgate.net

For 6-chloro-2,4-dinitroaniline, a synonym for the compound of interest, studies have focused on its three polymorphic forms which display distinct mechanical responses: shearing, bending, and brittleness. researchgate.netresearchgate.netacs.org Computational analyses, including the calculation of the elasticity tensor and the visualization of crystal energy frameworks, help to understand the relationship between the crystal structure and its mechanical properties. researchgate.net These methods can identify slip planes and analyze the anisotropy of mechanical moduli. researchgate.netresearchgate.net

Virtual tensile tests and simulations of crystal deformation can reveal how the crystal structure changes under stress. researchgate.netacs.org For example, in one polymorph, stretching may lead to the sliding of molecular layers, while in another, it might involve the rearrangement of strong intermolecular bonds. researchgate.net These computational predictions are crucial for the rational design of organic materials with desired mechanical characteristics. researchgate.netresearchgate.net

Table of Predicted Mechanical Properties for 6-Chloro-2,4-dinitroaniline Polymorphs

PolymorphObserved Mechanical BehaviorComputational Insights
Form I ShearingStructural changes during stretching are primarily due to the sliding of molecular layers relative to each other. researchgate.netacs.org
Form II Bending (Plastic)Plastic behavior is attributed to the mobility of strong noncovalent bonds within the crystal structure. researchgate.net
Form III BrittleExhibits the least anisotropy of elastic moduli and its brittleness is confirmed by rigidity in one direction and the potential for crack formation in others. researchgate.netacs.org

Advanced Applications and Research Horizons of 2 Chloro 4,6 Dinitroaniline

Role as an Intermediate in Specialized Organic Synthesisguidechem.com

2-Chloro-4,6-dinitroaniline is a crucial building block in the field of organic synthesis. guidechem.com Its reactivity allows for its use in the creation of more complex molecules for various industries.

Precursor in Dyestuff Intermediates for Textiles and Inks

A primary application of this compound is in the manufacturing of dyes. tnjchem.comechemi.com It acts as a key intermediate, specifically as a diazo component, in the synthesis of disperse dyes. google.compatsnap.com These dyes are widely utilized in the textile industry for coloring synthetic fibers. google.compatsnap.com For instance, it is instrumental in producing a range of disperse blue dyes, including Disperse Blue 125, 130, 259, 264, and 270. google.compatsnap.com The incorporation of this compound can enhance the brightness, colorability, and fastness of the final dye product. patsnap.com Recent studies have also detected its presence in clothing textiles, indicating its ongoing use in dye production. nih.gov Beyond textiles, there is mention of its potential use in ink formulations. europa.eueuropa.eu

Building Block for Pharmaceutical and Agrochemical Development

The structural attributes of this compound make it a valuable precursor in the development of pharmaceuticals and agrochemicals. nbinno.comlookchem.com While specific pharmaceutical compounds derived from it are not extensively detailed in the provided context, it is recognized as an important intermediate in this sector. nbinno.com Its role in agrochemical synthesis is more explicitly noted, where it serves as a key intermediate for producing substances like herbicides and fungicides. nbinno.com The presence of nitro groups and a chlorine atom on the aromatic ring allows for targeted chemical modifications to create molecules with desired biological activities.

Potential in Advanced Materials Sciencebenchchem.com

The unique electronic and structural properties of this compound have opened avenues for its exploration in the field of advanced materials science.

Organic Electronics and Self-Assembled Structuresbenchchem.com

Research has pointed towards the potential of nitroaromatic compounds in the development of organic electronic devices. While direct research on this compound in this specific application is not detailed, related compounds are used as intermediates for Organic Light Emitting Diode (OLED) materials. sarex.comsarex.com The ability of similar molecules to form self-assembled structures is a key area of interest. Recent computational studies on the polymorphs of 6-Chloro-2,4-dinitroaniline have investigated their structural and mechanical properties, such as plasticity and brittleness, which are crucial for the design of new materials. acs.org This research into the crystal structure and mechanical behavior provides a foundation for its potential application in areas like crystal engineering. acs.org

Research in Energetic Materials Due to Nitro Group Presence

The presence of two nitro groups (NO2) in the structure of this compound inherently gives it energetic properties. Nitro groups are a common feature in many explosive materials. Consequently, this compound and its derivatives are of interest in the field of energetic materials research. europa.eu The study of polynitroarenes is a significant area within this field. researchgate.net Research into related dinitroaniline compounds, such as 2,4-Dinitroaniline (B165453), which is used as an explosive, highlights the energetic potential of this class of molecules. wikipedia.org The synthesis of novel energetic materials often involves the use of dinitroaniline precursors.

Environmental Research and Degradation Pathways of 2 Chloro 4,6 Dinitroaniline

Microbial Biodegradation Mechanisms

While extensive research on the microbial degradation of 2-Chloro-4,6-dinitroaniline is limited, studies on structurally similar compounds, such as 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), provide significant insights into potential metabolic pathways. The presence of both chloro and nitro functional groups on the aniline (B41778) ring generally contributes to the recalcitrance of these compounds, making them resistant to microbial breakdown. nih.govsmolecule.com

Aerobic Degradation Pathways and Identified Metabolites

Aerobic degradation of chloro-nitro-anilines has been investigated, notably with the bacterium Rhodococcus sp. strain MB-P1, which can utilize 2-chloro-4-nitroaniline (2-C-4-NA) as its sole source of carbon, nitrogen, and energy. nih.govplos.org In this process, the bacterium transforms 2-C-4-NA into key intermediates. The degradation is initiated by an oxidative hydroxylation, leading to the formation of 4-amino-3-chlorophenol (B108459) . nih.gov This metabolite is then further transformed into 6-chlorohydroxyquinol , which is considered the terminal aromatic intermediate before the benzene (B151609) ring is cleaved. nih.govplos.org The degradation process results in the release of nitrite (B80452) ions, chloride ions, and ammonia (B1221849). nih.govplos.org

Table 1: Identified Metabolites in the Aerobic Degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1

Initial Compound Key Metabolites Reference
2-Chloro-4-nitroaniline 4-amino-3-chlorophenol nih.govplos.org
6-chlorohydroxyquinol nih.govplos.org

Enzymatic Transformations and Associated Enzymes

The microbial degradation of chlorinated and nitrated anilines is facilitated by specific enzymes. In the case of 2-C-4-NA degradation by Rhodococcus sp. strain MB-P1, the initial step is catalyzed by a flavin-dependent monooxygenase . nih.govplos.org This type of enzyme is commonly involved in the aerobic microbial degradation of aromatic compounds containing nitro or chloro groups. nih.gov It facilitates the removal of a nitro group from the aromatic ring. nih.govplos.org

The subsequent transformation of 4-amino-3-chlorophenol to 6-chlorohydroxyquinol is believed to be catalyzed by a dioxygenase , specifically an aniline dioxygenase. plos.org This enzyme introduces two oxygen atoms, leading to the deamination (removal of the amino group) from the benzene ring, which precedes ring cleavage. nih.govplos.org

Table 2: Enzymes Implicated in the Aerobic Degradation of 2-Chloro-4-nitroaniline

Degradation Step Enzyme Function Reference
2-Chloro-4-nitroaniline → 4-amino-3-chlorophenol Flavin-dependent Monooxygenase Removes nitro group via oxidative hydroxylation nih.govplos.org
4-amino-3-chlorophenol → 6-chlorohydroxyquinol Dioxygenase (Aniline dioxygenase) Removes amino group via dioxygenation nih.govplos.org

Factors Influencing Biodegradability

The biodegradability of chloro- and nitro-containing anilines is influenced by several factors. These compounds are often classified as having poor biodegradability and are considered recalcitrant. nih.govsmolecule.com

Key factors include:

Chemical Structure : The presence and position of substituents on the aniline ring are determinant factors. Both nitro groups and chlorine atoms are strongly electron-withdrawing, which increases the molecule's stability and resistance to enzymatic attack. smolecule.comresearchgate.net Generally, the presence of these functional groups has an inhibitory effect on the biodegradation of aniline chemicals. smolecule.com

Toxicity : Dinitroaniline herbicides can be toxic to the microorganisms responsible for their degradation, potentially inhibiting microbial growth and metabolic activity. dergipark.org.trdntb.gov.ua

Environmental Conditions : Factors such as pH, temperature, and the availability of other nutrient sources can significantly impact microbial activity and the rate of biodegradation. researchgate.net In some cases, the presence of an additional carbon and nitrogen source can enhance the degradation rate. researchgate.net

Microbial Adaptation : The ability of microbial communities to degrade these compounds can be enhanced through adaptation and acclimatization. The initial stages of dinitroaniline herbicide biodegradation may be carried out by microorganisms that assimilate mineral nitrogen. dergipark.org.tr

Abiotic Degradation in Environmental Systems

Abiotic processes, which are non-biological, also contribute to the transformation of this compound in the environment. These include photolysis and hydrolysis.

Photolytic Degradation Under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly sunlight. Dinitroaniline compounds, including this compound, contain chromophores that can absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis. guidechem.com Studies on various dinitroaniline herbicides have confirmed that their decomposition is significantly higher when exposed to sunlight compared to dark conditions. cambridge.org For instance, research on 2-chloro-4-nitroaniline suggests it is susceptible to photolysis. plos.org The phototransformation can involve mechanisms such as hydrolysis and the breaking of chemical bonds. researchgate.net

Hydrolysis and Other Non-Biological Transformations in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many substituted anilines, this process is not a significant degradation pathway under typical environmental conditions. This compound is not expected to undergo hydrolysis because it lacks functional groups that are susceptible to this reaction in the environment. guidechem.com This low susceptibility to hydrolysis has also been noted for the related compound 2-chloro-4-nitroaniline. plos.org However, kinetic studies on a related but different compound, mono-6-chloro-2,4-dinitroaniline phosphate (B84403), show that hydrolysis can occur under specific acidic conditions, though this involves a phosphate group not present in this compound. ijsrp.org

Analytical Methodologies for the Detection and Quantification of 2 Chloro 4,6 Dinitroaniline in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for separating 2-Chloro-4,6-dinitroaniline from interfering components in a sample matrix, enabling its precise measurement. Both gas and liquid chromatography have proven effective.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. EPA Method 8131 outlines a procedure for determining the concentration of aniline (B41778) and its derivatives in extracts from environmental samples using GC. epa.gov This method is applicable to aqueous matrices and can be adapted for other sample types with proper validation. epa.gov

For enhanced selectivity and sensitivity, a Nitrogen Phosphorus Detector (NPD) is often employed. epa.gov The NPD is highly responsive to nitrogen-containing compounds, which minimizes the likelihood of false positives from other non-nitrogenous substances in the sample. epa.gov An evaluation of various detectors found the NPD to be more selective than a Photoionization Detector (PID) and to offer better baseline stability and day-to-day repeatability than a Hall Electrolytic Conductivity Detector (HECD). epa.gov The use of capillary columns, such as an SE-54 fused silica (B1680970) capillary column (FSCC), is common in these methods to achieve good resolution of target analytes. epa.gov In some cases, a secondary column, like an SE-30 FSCC, may be used for confirmation. epa.gov

Table 1: GC Method Parameters for Aniline Derivatives

Parameter Specification
Method EPA 8131 epa.gov
Technique Gas Chromatography (GC) epa.gov
Detector Nitrogen Phosphorus Detector (NPD) epa.gov
Primary Column SE-54 Fused Silica Capillary Column epa.gov
Secondary Column SE-30 Fused Silica Capillary Column epa.gov

| Application | Determination of aniline and derivatives in environmental extracts epa.gov |

This table summarizes typical parameters for the GC analysis of aniline derivatives, including this compound.

For unambiguous identification and reliable quantification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. When analyzing unfamiliar samples, GC-MS is highly recommended to confirm the identity of target analytes, provided the concentration is sufficient. epa.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. To confirm the identification of this compound, its mass spectrum from a sample extract is compared to the spectrum of a known standard analyzed under the same conditions. epa.gov

GC-MS has been successfully used in the screening of textiles for various chemicals, including this compound. researchgate.net In such analyses, a chromatogram reveals numerous peaks, with each peak corresponding to a different compound. For instance, in a GC/MS chromatogram of a textile extract, this compound (also referred to as 6-chloro-2,4-dinitroaniline) was identified as peak (16). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile and thermally sensitive compounds. Reverse-phase (RP) HPLC methods are commonly used for the separation of this compound. sielc.com A typical mobile phase for such separations consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com The separation can be achieved on columns such as Newcrom R1 or C18. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is replaced with a volatile acid like formic acid. sielc.comsielc.com

The development of HPLC methods involves optimizing various parameters. For a range of anilines, a Zorbax ODS column with a mobile phase of 40% acetonitrile and 60% acetate (B1210297) buffer (pH 4) provided the best resolution. epa.gov UV detection is often used, and for nitro-substituted anilines like this compound, detection at 350 nm can offer selectivity. epa.gov

Table 2: HPLC Method for this compound

Parameter Specification
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Columns Newcrom R1, Newcrom C18 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Application Separation and determination of this compound sielc.com

| Note | Method is scalable for preparative separation and suitable for pharmacokinetics sielc.com |

This table outlines a general RP-HPLC method for the analysis of this compound.

For trace-level analysis and the identification of metabolites in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable. These techniques offer high sensitivity and specificity. epa.gov LC-MS/MS methods have been developed for the trace level determination of numerous pesticide residues in environmental samples like sediment. researchgate.net

In the context of textile analysis, LC coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap, has been used for suspect and non-target screening. nih.gov This approach allows for the detection and identification of a broad range of chemicals, including dinitroaniline derivatives. nih.gov In one study, 6-Chloro-2,4-dinitroaniline was detected in sixteen out of twenty-four investigated garments, with concentrations reaching up to 42,000 ng/g. nih.gov The chromatographic separation for this analysis was achieved on a C18 column with a gradient elution of ammonium (B1175870) acetate in water and acetonitrile. nih.gov The high resolving power of the Orbitrap mass spectrometer enables accurate mass measurements, which is crucial for the confident identification of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Determination[2],

Advanced Sample Preparation and Extraction Techniques for Environmental and Textile Samples

The effectiveness of any analytical method heavily relies on the preceding sample preparation and extraction steps. These steps are designed to isolate the target analyte from the matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

For environmental samples, particularly aqueous ones, solvent extraction is a common approach. EPA Method 3510 (separatory funnel) or 3520 (continuous liquid-liquid extraction) at a basic pH (e.g., pH > 11) with a solvent like methylene (B1212753) chloride is often recommended for aniline derivatives. epa.govepa.gov For solid matrices, methods like Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550) can be employed. synectics.net To remove interferences, cleanup procedures such as Florisil column cleanup (Method 3620) may be necessary. epa.govepa.gov

In the analysis of textiles, solvent extraction is also a key step. A common procedure involves cutting the textile into small pieces and extracting it with a solvent like dichloromethane (B109758) using ultrasonication. nih.gov To remove interfering compounds, particularly dyes from textile extracts, a cleanup step using solid-phase extraction (SPE) with materials like graphitic carbon black has been shown to be effective. diva-portal.org

A novel and efficient technique for the direct screening of chemicals in textiles is Automated Thermal Desorption (ATD) coupled with GC-MS. researchgate.netdiva-portal.org This solvent-free method requires minimal sample handling and involves placing a small amount of the textile (e.g., 5 mg) directly into a desorption tube. researchgate.netresearchgate.net The tube is then heated, and the volatilized compounds are transferred to the GC-MS for analysis. researchgate.net

The ATD-GC/MS method has proven to be a valuable screening tool for hazardous compounds in consumer textiles, with a total run time of around 38 minutes, which includes desorption, separation, and detection. researchgate.net A comparison of ATD-GC/MS with a traditional solvent extraction method for a textile sample showed that the ATD method yielded comparable or even higher concentrations for some compounds, including this compound. researchgate.net For example, the concentration of this compound was found to be 85,400 ng/g using ATD-GC/MS, compared to 54,300 ng/g with the solvent extraction method. researchgate.net This suggests that ATD can be a highly efficient extraction technique for certain semi-volatile compounds from textiles. researchgate.net

Table 3: Comparison of ATD-GC/MS and Solvent Extraction for Textile Analysis

Compound ATD-GC/MS (ng/g) Solvent Extraction GC/MS (ng/g) Ratio (ATD/Solvent)
This compound 85,400 ± 8610 54,300 ± 680 1.57
2,6-Dichloro-4-nitroaniline 7500 ± 1590 32,790 ± 583 0.23

| 2-Bromo-4,6-dinitroaniline (B162937) | 17,200 ± 2970 | 11,500 ± 260 | 1.49 |

Data from a study comparing direct ATD-GC/MS analysis with a solvent extraction method for Textile 1. researchgate.net The results highlight the differing efficiencies of the two methods for various analytes.

Solid Phase Extraction (SPE) for Sample Clean-up and Concentration

Solid Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and purification of this compound from complex matrices like wastewater and sediment. coresta.orgnih.gov This method offers advantages over traditional liquid-liquid extraction by minimizing solvent consumption and reducing emulsion formation. researchgate.netthermofisher.com The choice of sorbent material is critical for achieving high recovery rates.

Several SPE methods have been developed for nitroaromatic compounds, including this compound. For instance, EPA Method 3535 details the use of SPE for extracting nitroaromatics from aqueous samples, noting that resin-based solid phases are often preferred over silica-based ones for certain related compounds due to better sorption. researchgate.netepa.gov In a study on the simultaneous determination of various nitroaniline isomers in wastewater, a hydrophile-lipophile balance (HLB) cartridge was used effectively. nih.gov The sample was passed through the cartridge, which was then washed and the analytes eluted with a specific solvent mixture, demonstrating the selectivity of the SPE process. nih.gov

Florisil®, a magnesium-silica gel adsorbent, is also utilized in cleanup procedures for extracts containing aniline derivatives. epa.gov Method 3620C describes its use in both column and cartridge format. epa.gov For the cleanup of nitroaromatics, the extract solvent is typically hexane (B92381). epa.gov Research has shown that the efficiency of Florisil cleanup can be influenced by deactivating the adsorbent with a solvent like isopropanol (B130326). epa.gov

The selection of elution solvents is tailored to the specific sorbent and analyte. For example, a mixture of methanol (B129727) and acetic acid has been used to elute nitroaniline isomers from an Oasis HLB cartridge. nih.gov In other methods, combinations like 50% methylene chloride in hexane, 5% isopropanol in hexane, and 5% methanol in hexane have been employed as different fractions to elute compounds from a Florisil column. epa.govepa.gov

Table 1: Examples of Solid Phase Extraction (SPE) Methods for Analytes Including Dinitroanilines

SPE SorbentSample MatrixElution Solvent/sRelevant Analytes MentionedSource
Hydrophile-Lipophile Balance (Oasis HLB)WastewaterMethanol and Acetic Acid2,4-dinitroaniline (B165453), 2,6-dinitroaniline nih.gov
Florisil®Solvent extracts of environmental samplesHexane, Methylene Chloride, Acetone/HexaneNitroaromatics, Aniline and its derivatives epa.gov
Graphitized Carbon-Based CartridgeFiltered environmental waterNot specifiedPesticides (general) nemi.gov
Resin-based solid phasesAqueous samplesNot specifiedNitroaromatics and Nitramines epa.gov

Voltammetric Analytical Methods for Electrochemical Detection and Estimation

Voltammetric methods offer a powerful alternative for the detection of this compound, leveraging the electrochemical activity of its nitro groups. researchgate.netmostwiedzy.pl These techniques are advantageous due to their high sensitivity, rapid response, and the potential for developing portable, inexpensive detectors. researchgate.netacs.org The core principle involves applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive analyte. mostwiedzy.pl

Different voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), have been employed. publish.csiro.aumdpi.com SWV, in particular, is often used for quantitative analysis due to its enhanced sensitivity and speed. researchgate.netpublish.csiro.au The choice of electrode material is crucial for the performance of the sensor. Modified electrodes, such as those enhanced with mesoporous silica (MCM-41) or boron-doped diamond/graphene nanowalls, have shown significantly improved sensitivity for detecting nitroaromatic compounds down to nanomolar levels. mostwiedzy.placs.org This enhancement is often attributed to the increased surface area and strong adsorption of the analytes onto the modified electrode surface. researchgate.netacs.org

The electrochemical behavior of nitroaromatic compounds is characterized by their reduction at the electrode surface. researchgate.netmostwiedzy.pl For instance, studies on related dinitrotoluene compounds have shown distinct reduction peaks in their voltammograms, with the peak current being linearly related to their concentration over a specific range. mostwiedzy.plmdpi.com The detection limits for similar nitroaromatic compounds have been reported to be as low as 0.03 µg/mL using square-wave voltammetry at an activated carbon-fibre microelectrode. researchgate.net

Table 2: Voltammetric Methods for Detection of Nitroaromatic Compounds

TechniqueElectrode SystemSupporting Electrolyte/SolventTarget AnalytesReported Detection LimitSource
Square-Wave Voltammetry (SWV)Electrochemically activated carbon-fibre microelectrodesNot specifiedNitroaromatic explosives (e.g., 3,5-dinitroaniline)~0.03 µg/mL researchgate.net
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)Glassy Carbon Electrode (GCE) in [P14,6,6,6][NTf2] ionic liquid[P14,6,6,6][NTf2]2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (B133949) (DNT)Not specified publish.csiro.au
Differential Pulse Voltammetry (DPV)Boron-doped diamond/graphene nanowall electrodeAqueous solutions (e.g., landfill leachate)2,4,6-trinitrotoluene (TNT), 2,4,6-trinitroanisole (TNA)0.05 ppm (lower linear range) mostwiedzy.pl
Cathodic VoltammetryMCM-41 modified glassy carbon electrode0.5 M NaCl solutionTNT, 1,3,5-trinitrobenzene (B165232) (TNB), 2,4-dinitrotolueneNanomolar level acs.org

Method Validation and Quality Control in Analytical Studies

Method validation is a critical component of analytical studies, ensuring that the chosen method is reliable, accurate, and reproducible for its intended purpose. clearsynth.com Key parameters evaluated during validation include the method detection limit (MDL), recovery, and reproducibility (often expressed as relative standard deviation, RSD).

For the analysis of this compound and related compounds, various methods have undergone validation. EPA Method 8131, which uses gas chromatography, provides MDLs for a list of aniline derivatives in aqueous matrices. accustandard.com For this compound, the MDL is not explicitly listed, but for the similar compound 2-chloro-4-nitroaniline (B86195), the MDL is 3.2 µg/L. accustandard.comsmolecule.com

Recovery studies are performed by spiking a known amount of the analyte into a sample matrix and measuring the amount retrieved by the analytical method. In a study determining nitroaniline isomers in wastewater using SPE followed by HPLC, recoveries for the five isomers in spiked sewage samples were between 84.6% and 94.0%. nih.gov Another study on pesticides in sediment reported recoveries ranging from 75% to 102% for various compounds. usgs.gov For the analysis of anilines in wastewater, recoveries were generally in the range of 70-120%. epa.gov

Reproducibility is assessed by the relative standard deviation (RSD) of replicate measurements. For the SPE-HPLC method for nitroanilines, the RSD was less than 4.7%. nih.gov In the analysis of anilines in wastewater, the percent RSDs were generally between 5-15%. epa.gov These validation parameters demonstrate the robustness and reliability of the analytical methods employed for quantifying these compounds in complex environmental samples.

Table 3: Method Validation Data for Analytes Including Dinitroanilines

Analytical MethodMatrixAnalyte(s)Method Detection Limit (MDL) / Limit of Quantification (LOQ)Recovery (%)Reproducibility (RSD %)Source
SPE-HPLC-UVWastewater2,4-dinitroaniline, 2,6-dinitroaniline, and other nitroanilinesLOQ: 2.0 x 10⁻⁹M to 4.5 x 10⁻⁹M84.6 - 94.0< 4.7 nih.gov
GC-NPD (EPA Method 8131)Aqueous2-Chloro-4-nitroanilineMDL: 3.2 µg/LNot specifiedNot specified smolecule.com
GC-NPDWastewaterVarious anilinesNot specified70 - 1205 - 15 epa.gov
GC/MSSedimentVarious pesticidesMDL: 0.6 - 3.4 µg/kg75 - 1023 - 13 usgs.gov
SWVWater and SoilNitroaromatic explosivesLOD: ~0.03 µg/mL> 95Not specified researchgate.net

Q & A

Q. What advanced GC/MS parameters optimize quantification of this compound in environmental matrices?

  • Methodological Answer : Use thermal desorption-GC/MS with a DB-5MS column (30 m × 0.25 mm). Set the ion source to 175°C, monitor m/z 217 (molecular ion) and 182 (NO₂ loss). Calibrate with internal standards (e.g., benzothiazole) to achieve a detection limit of ±8,610 signal intensity .

Q. How does this compound persist in household dust, and what analytical workflows detect its transformation products?

  • Methodological Answer : As a backbone for azo dyes, it may hydrolyze into mutagenic aromatic amines. Use non-targeted analysis (NTA) with:
  • High-resolution LC-MS/MS (Q-TOF) for fragmentation patterns.
  • Suspect screening against databases (e.g., NIST) to identify metabolites like 2-chloro-4-nitroaniline .

Key Notes

  • For synthesis, prioritize peer-reviewed protocols over industrial methods to ensure reproducibility.
  • Cross-reference CAS 3531-19-9 and EC 257-856-5 for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.